molecular formula C16H22ClNO3 B13084271 trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No.: B13084271
M. Wt: 311.80 g/mol
InChI Key: IBHQJGAYTCBZOR-KGLIPLIRSA-N
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Description

trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a sophisticated chiral piperidine building block of significant importance in medicinal chemistry and process development. Its primary research application is as a crucial synthetic intermediate in the multi-step production of paliperidone, a widely used atypical antipsychotic agent. Paliperidone, the active metabolite of risperidone, is a benzisoxazole derivative that acts as a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, and the synthetic pathway to this complex molecule often relies on advanced intermediates like this compound [https://pubchem.ncbi.nlm.nih.gov/compound/Paliperidone]. The defined stereochemistry (trans configuration) and the presence of three distinct functional groups—the Boc-protected amine, the hydroxyl group, and the 4-chlorophenyl ring—make this molecule a versatile scaffold. Researchers value it for exploring structure-activity relationships in central nervous system (CNS) drug discovery, particularly for developing new antipsychotics and other neuroactive compounds that target monoaminergic GPCRs. The Boc (tert-butoxycarbonyl) group is strategically critical, as it serves as a protecting group for the secondary amine during synthesis, allowing for selective manipulation of other parts of the molecule before its eventual deprotection under mild acidic conditions to reveal the reactive piperidine nitrogen. This compound enables the study of efficient, stereoselective synthetic routes and supports the development of potential novel therapeutic entities beyond paliperidone.

Properties

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-9-8-13(14(19)10-18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3/t13-,14+/m1/s1

InChI Key

IBHQJGAYTCBZOR-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with tert-butylamine to form an intermediate, which is then subjected to cyclization with a suitable reagent to form the piperidine ring. The hydroxyl group is introduced through a subsequent oxidation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and tert-butanol.

Reaction TypeConditionsProductsNotes
Acidic hydrolysisHCl/H₂O, reflux4-(4-chlorophenyl)-3-hydroxypiperidine carboxylic acid + tert-butanolPurification via column chromatography
Basic hydrolysisNaOH/EtOH, 60°CSame as aboveRequires neutralization post-reaction

This reaction is critical for deprotection strategies in synthetic chemistry, enabling further functionalization of the piperidine core.

Hydroxyl Group Reactivity

The secondary alcohol at position 3 participates in typical alcohol reactions:

a. Esterification
Reacts with acyl chlorides or anhydrides to form new esters:
RCOCl+CompoundRCO O piperidine derivative+HCl\text{RCOCl}+\text{Compound}\rightarrow \text{RCO O piperidine derivative}+\text{HCl}
Example: Reaction with acetyl chloride produces the 3-acetoxy analog.

b. Oxidation
Controlled oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, forming tert-butyl 4-(4-chlorophenyl)-3-oxopiperidine-1-carboxylate.

Chlorophenyl Substituent Reactions

The 4-chlorophenyl group enables electrophilic aromatic substitution (EAS) and coupling reactions:

Reaction TypeReagents/ConditionsProductsApplication
Suzuki-Miyaura couplingPd(PPh₃)₄, aryl boronic acidBiaryl derivativesUsed to expand π-conjugated systems
NitrationHNO₃/H₂SO₄, 0°C4-Chloro-3-nitrophenyl analogIntroduces nitro group for further reduction

Piperidine Ring Modifications

The piperidine nitrogen undergoes alkylation or acylation:

a. N-Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in presence of NaH:
Compound+CH IN methylated derivative+NaI\text{Compound}+\text{CH I}\rightarrow \text{N methylated derivative}+\text{NaI}

b. Carbamate Cleavage
Treatment with TFA removes the tert-butoxycarbonyl (Boc) protecting group, yielding the free amine :
Boc protected compoundTFA4 4 chlorophenyl 3 hydroxypiperidine+CO +tert butanol\text{Boc protected compound}\xrightarrow{\text{TFA}}\text{4 4 chlorophenyl 3 hydroxypiperidine}+\text{CO }+\text{tert butanol}

Stability Under Experimental Conditions

Studies show the compound remains stable:

  • In polar aprotic solvents (DMF, DMSO) at ≤80°C

  • At physiological pH (7.4) for 24 hours
    Degradation occurs in strong acids (pH <2) or bases (pH >12).

Comparative Reactivity Table

Functional GroupReactivity ClassPreferred ReagentsByproducts
tert-Butyl esterHydrolytic cleavageHCl, NaOHtert-Butanol
3-HydroxylNucleophilic alcoholAc₂O, SOCl₂Acetic acid, HCl
4-ChlorophenylEAS-active aryl halideHNO₃, Pd catalystsHCl, H₂O

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure facilitates the creation of molecules that can interact effectively with biological targets in the central nervous system. For example, it has been involved in the development of drugs aimed at treating conditions such as depression and anxiety disorders.

Case Study: Synthesis of Neuroactive Compounds
A study demonstrated the synthesis of a series of neuroactive compounds using trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate as a starting material. The resulting compounds exhibited promising activity in preclinical models, highlighting the compound's importance in drug discovery efforts focused on neurological applications .

Neuropharmacology

Understanding Drug Mechanisms
In neuropharmacology, this compound is used to investigate the mechanisms through which drugs affect the central nervous system. By studying its interactions with neurotransmitter systems, researchers gain insights into potential therapeutic strategies for various neurological conditions.

Research Findings
Research has shown that derivatives of this compound can modulate neurotransmitter receptor activity, which is crucial for developing more effective treatments for disorders like schizophrenia and bipolar disorder. Such studies have provided a deeper understanding of how structural modifications can influence pharmacological outcomes .

Analytical Chemistry

Standardization in Analytical Methods
this compound serves as a standard in various analytical methods, including chromatography and mass spectrometry. Its use ensures the accuracy and reliability of measurements during drug formulation and quality control processes.

Application Example: Quality Control
In a quality control setting, this compound was employed to validate analytical methods for determining the purity of pharmaceutical formulations. The results demonstrated high reproducibility and accuracy, affirming its role as a reliable standard in analytical chemistry .

Biochemical Research

Investigating Drug-Biological Interactions
This compound plays a significant role in biochemical research by aiding in the exploration of drug interactions with biological systems. It helps identify new therapeutic targets and understand how drugs can modulate biological pathways.

Case Study: Target Discovery
A recent study utilized this compound to investigate its effects on specific signaling pathways involved in cancer cell proliferation. The findings revealed potential new targets for cancer therapy, showcasing the compound's versatility beyond neurological applications .

Material Science

Development of Specialized Materials
The unique chemical properties of this compound make it suitable for developing specialized materials such as coatings and polymers. These materials require specific functionalities that this compound can provide.

Research Example: Coating Applications
In material science research, this compound was incorporated into polymer matrices to enhance their mechanical properties and chemical resistance. The resulting materials showed improved performance characteristics, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of trans-tert-butyl4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between trans-tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate and related piperidine derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
This compound C₁₆H₂₂ClNO₃ 4-chlorophenyl, 3-hydroxy (trans) Intermediate for bioactive molecules; potential receptor modulation
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 4-pyridinyl, 4-amino Higher polarity due to pyridine ring; used in kinase inhibitor synthesis
tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate C₁₀H₁₈FNO₃ 3-fluoro, 4-hydroxy (cis) Enhanced metabolic stability from fluorine; explored in CNS drug development
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₃₁NO₂ 4-methylpentyl Lipophilic alkyl chain improves membrane permeability; used in prodrug design
tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate C₁₈H₂₆ClNO₃ 4-chlorophenyl, 4-hydroxy, 3,3-dimethyl Steric hindrance from dimethyl groups alters binding affinity; tested in enzyme inhibition

Key Observations:

Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity compared to pyridinyl () or alkyl substituents (). This enhances membrane permeability but may reduce aqueous solubility . Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound supports hydrogen bonding, while the amino group in ’s compound enables nucleophilic reactivity, making it suitable for coupling reactions .

Stereochemistry :

  • The trans configuration of the hydroxyl and chlorophenyl groups in the target compound contrasts with the cis-3-fluoro-4-hydroxy derivative in . Stereochemistry critically affects binding to chiral receptors or enzymes .

Synthetic Utility: The tert-butyl carboxylate group is a common protecting group, as seen in ’s synthesis of alkyl-substituted piperidines .

Fluorinated derivatives () exhibit improved metabolic stability, a trait advantageous in CNS-targeted drugs .

Biological Activity

trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, applications in pharmaceutical development, and relevant research findings.

  • IUPAC Name : tert-butyl (3S,4S)-4-(4-chlorophenyl)-3-hydroxy-1-piperidinecarboxylate
  • Molecular Formula : C16_{16}H22_{22}ClNO3_3
  • Molecular Weight : 311.81 g/mol
  • Physical Appearance : White to yellow solid
  • Purity : ≥95%

Pharmaceutical Applications

  • Neurological Disorders :
    • The compound serves as a key intermediate in the synthesis of drugs targeting neurological conditions. It is investigated for its role in modulating neurotransmitter systems, which may lead to new treatments for disorders such as depression and anxiety .
  • Neuropharmacology :
    • Studies indicate that this compound can influence the central nervous system's mechanisms, providing insights into drug interactions and potential therapeutic effects .
  • Cancer Research :
    • Recent findings suggest that derivatives of piperidine compounds have shown promise in anticancer activity. For example, related piperidine derivatives have demonstrated cytotoxic effects in various cancer cell lines, indicating a potential pathway for developing cancer therapies .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, affecting their signaling pathways and influencing physiological responses.
  • Cell Transformation Studies : In vitro studies using BALB/3T3 cells have shown that similar compounds can induce cell transformation when combined with tumor promoters, suggesting a potential role in oncogenic processes .

Case Studies

  • Neuropharmacological Studies :
    • A study focusing on the interaction of piperidine derivatives with serotonin receptors indicated that modifications in the structure could enhance receptor affinity and selectivity, leading to improved therapeutic profiles for anxiety and depression treatments .
  • Cytotoxicity Assays :
    • Research has demonstrated that certain piperidine derivatives exhibit cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in inducing apoptosis .

Data Table

Study FocusFindingsReference
Neurological DisordersKey intermediate in drug synthesis targeting CNS disorders
Cancer ResearchInduces cytotoxic effects in cancer cell lines
NeuropharmacologyModulates neurotransmitter receptor activity
Cell TransformationInduces transformation in BALB/3T3 cells under tumor promoter conditions

Q & A

Q. What are the standard synthetic routes for preparing trans-Tert-butyl 4-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate?

The synthesis typically involves multi-step procedures:

  • Step 1 : Introduction of the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution to a piperidine precursor.
  • Step 2 : Hydroxylation at the 3-position using oxidizing agents (e.g., mCPBA) or stereoselective reduction of a ketone intermediate.
  • Step 3 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., DMAP) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Q. How is the structure of this compound confirmed spectroscopically?

  • NMR : ¹H NMR identifies protons on the chlorophenyl ring (δ 7.2–7.4 ppm) and hydroxyl group (broad peak at δ 1.5–2.5 ppm). ¹³C NMR confirms the tert-butyl group (δ 28–30 ppm for CH₃, δ 80–85 ppm for quaternary C).
  • IR : O-H stretch (~3200–3500 cm⁻¹), C=O (Boc group, ~1680–1720 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₁ClNO₃: 310.12).

Q. What safety precautions are essential during handling?

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments from NMR data be resolved?

  • NOE Experiments : Irradiate specific protons to detect spatial proximity (e.g., between 3-OH and adjacent piperidine protons).
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction. For related compounds, SHELX software refines structures (e.g., triclinic system with a = 6.0568 Å, b = 12.0047 Å ).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data.

Q. What strategies optimize reaction yield and stereoselectivity during synthesis?

  • Catalysts : Use chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective hydroxylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps.
  • Temperature Control : Low temperatures (–20°C) reduce side reactions during Boc protection .

Q. How can computational methods predict the compound’s bioactivity?

  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., enzymes) using crystal structures (PDB IDs).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., Cl position) with activity using datasets from analogous piperidine derivatives .

Q. How to address discrepancies in biological assay results (e.g., IC₅₀ variability)?

  • Control Experiments : Include positive controls (e.g., known inhibitors) and validate compound solubility (DLS or nephelometry).
  • Concentration Verification : Quantify via LC-MS to rule out degradation.
  • Assay Replicates : Perform triplicate runs with blinded analysis to minimize bias.

Q. What analytical techniques assess stability under different storage conditions?

  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (C18 column, gradient elution).
  • Degradation Products : Identify by LC-MS/MS, focusing on Boc deprotection (mass loss of 100 Da) or hydroxyl oxidation .

Methodological Notes

  • Crystallography : SHELXL (v.2018/3) refines crystal structures, with R-factors <0.05 indicating high precision .
  • Safety Protocols : Follow GHS guidelines even if the compound lacks formal classification; assume toxicity based on structural analogs .
  • Data Reproducibility : Publish full synthetic protocols (reagents, temperatures, times) to enable replication .

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